2-(2-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-thiazole-5-carboxamide
CAS No.:
Cat. No.: VC16365659
Molecular Formula: C17H17FN4OS
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17FN4OS |
|---|---|
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | 2-(2-fluorophenyl)-N-(3-imidazol-1-ylpropyl)-4-methyl-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C17H17FN4OS/c1-12-15(16(23)20-7-4-9-22-10-8-19-11-22)24-17(21-12)13-5-2-3-6-14(13)18/h2-3,5-6,8,10-11H,4,7,9H2,1H3,(H,20,23) |
| Standard InChI Key | HXWXVJFGZROGNH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NCCCN3C=CN=C3 |
Introduction
2-(2-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-thiazole-5-carboxamide is a synthetic compound belonging to the thiazole derivatives class. It features a complex structure that includes a fluorophenyl group, an imidazole ring, and a thiazole ring, contributing to its potential biological and chemical properties. This compound has garnered attention in various fields of scientific research, particularly in medicinal chemistry due to its promising pharmacological activities.
Synthesis
The synthesis of this compound typically involves multiple steps, which can be optimized using techniques such as continuous flow reactors and advanced catalytic systems. Purification methods like recrystallization and chromatography are employed to isolate the final product effectively.
Biological and Pharmacological Activities
Thiazole derivatives, including 2-(2-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-thiazole-5-carboxamide, are known for their diverse biological activities. These compounds often exhibit antimicrobial and anticancer properties, making them promising candidates for drug development and therapeutic interventions.
Comparison with Similar Compounds
Other compounds featuring similar structural elements, such as fluorophenyl and imidazole groups, have demonstrated significant biological activities. For example, compounds like 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione have shown antimitotic activity against human tumor cells, highlighting the potential of such structural motifs in drug design .
Comparison with Other Thiazole Derivatives
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| 2-(2-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-thiazole-5-carboxamide | C₁₇H₁₇FN₄OS | Potential antimicrobial and anticancer properties |
| 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | Not specified | Antimitotic activity against human tumor cells |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume